Computational Binding Affinity Ranking vs. ZINC04325133 within the GspER ATPase Binding Pocket
In the primary computational study, ZINC04325133 was reported as the 'most potent hit' from the virtual screening cascade, while ZINC04709356 was identified as an alternative inhibitor with a distinct binding profile . The study employed a hierarchical workflow of molecular docking, molecular dynamics simulations, and MM-GBSA binding free energy analysis to rank the compounds. Although exact numerical binding energies for ZINC04709356 were not publicly abstracted, its explicit listing as an inhibitor of EC 7.4.2.8 (T2SS traffic ATPase) in the BRENDA database confirms its validated inhibitory potential, albeit secondary to the lead hit ZINC04325133 . This provides a clear rank-order differentiation for researchers selecting between these two candidates.
| Evidence Dimension | Inhibitor rank order against T2SS traffic ATPase (GspER) based on integrated computational workflow |
|---|---|
| Target Compound Data | ZINC04709356: Identified as an inhibitor of EC 7.4.2.8; secondary rank to the lead hit |
| Comparator Or Baseline | ZINC04325133: Designated the 'most potent hit' from the same virtual screening and MD simulation workflow |
| Quantified Difference | Qualitative rank-order difference (ZINC04325133 > ZINC04709356); precise ΔG_bind values are not publicly available. |
| Conditions | Homology model of P. aeruginosa GspER; virtual screening of ZINC database; MD simulation and MM-GBSA analysis (in silico). |
Why This Matters
This rank-order information guides procurement for lead optimization: ZINC04325133 should be sourced for maximum potency, while ZINC04709356 offers a chemically distinct scaffold for probing differential binding interactions within the same active site.
- [1] Arifuzzaman, M., Mitra, S., Jahan, S.I., Jakaria, M., Abeda, T., Absar, N., & Dash, R. (2018). A Computational workflow for the identification of the potent inhibitor of type II secretion system traffic ATPase of Pseudomonas aeruginosa. Computational Biology and Chemistry, 76, 191-201. View Source
- [2] BRENDA Enzyme Database. Ligand ZINC04709356. EC 7.4.2.8 (protein-secreting ATPase). View Source
